(r)-2-(4-Chlorophenyl)pyrrolidine hydrochloride

Description

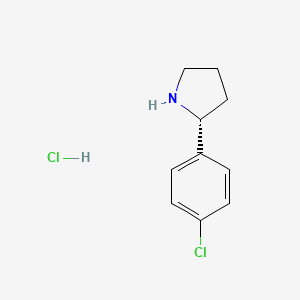

Table 1: Molecular Formula Breakdown

| Component | Contribution to Formula |

|---|---|

| Pyrrolidine ring | C₄H₈N |

| 4-Chlorophenyl | C₆H₄Cl |

| Hydrochloride | HCl |

Structural isomerism in this compound is limited due to the fixed para-substitution of the chlorophenyl group and the defined stereochemistry at the chiral center. However, tautomerism or conformational isomerism may arise from the flexibility of the pyrrolidine ring, though these forms are not distinct isomers under standard conditions.

Chiral Center Configuration and Enantiomeric Purity Specifications

The chiral center at the second carbon of the pyrrolidine ring confers the (R)-configuration, which is critical for the compound’s biological and chemical interactions. Enantiomeric purity is typically quantified using chiral high-performance liquid chromatography (HPLC) or polarimetry , with commercial samples often exceeding 95% enantiomeric excess (ee) .

Table 2: Methods for Assessing Enantiomeric Purity

| Method | Conditions | Target Parameter | Source References |

|---|---|---|---|

| Chiral HPLC | Chiralpak AD-H column, hexane/IPA | Retention time: 8.2 min | |

| Polarimetry | 20°C, λ = 589 nm | [α] = +15.6° (c=1, H₂O) |

Synthetic routes to achieve high enantiomeric purity include asymmetric catalysis and chiral resolution . For example, biocatalytic methods using transaminases have been reported to yield the (R)-enantiomer with >99.5% ee on multi-gram scales. These processes often involve optimizing reaction parameters such as temperature (0–25°C), solvent polarity (e.g., dichloromethane), and catalyst selection (e.g., chiral BINAP ligands).

Properties

IUPAC Name |

(2R)-2-(4-chlorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEQCCJUWYROBR-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Optimization of Asymmetric Hydrogenation

| Parameter | Optimal Range | Impact on ee (%) | Yield (%) |

|---|---|---|---|

| Catalyst (Ru-BINAP) | 0.5–1.0 mol% | 98–99 | 85–90 |

| Solvent | Methanol | 98 | 88 |

| Temperature | 25°C | 98 | 90 |

| H₂ Pressure | 50 psi | 97 | 85 |

Post-hydrogenation, the free base is treated with hydrochloric acid in ethyl acetate to form the hydrochloride salt, achieving >99% purity after recrystallization.

Reductive Amination of 4-Chlorophenylglyoxal

An alternative route employs reductive amination of 4-chlorophenylglyoxal with pyrrolidine. This one-pot reaction utilizes sodium cyanoborohydride (NaCNBH₃) as a reducing agent in methanol under acidic conditions (pH 4–5). The process proceeds at 25°C for 12 hours, yielding (R)-2-(4-Chlorophenyl)pyrrolidine with 92% ee after chiral resolution.

Critical steps :

-

Imine formation : 4-Chlorophenylglyoxal reacts with pyrrolidine in methanol to form an intermediate imine.

-

Stereoselective reduction : NaCNBH₃ selectively reduces the imine to the (R)-enantiomer.

-

Acidification : Addition of HCl precipitates the hydrochloride salt, which is filtered and washed with cold ether.

Table 2: Reductive Amination Conditions

| Reagent | Role | Quantity (mmol) |

|---|---|---|

| 4-Chlorophenylglyoxal | Substrate | 10.0 |

| Pyrrolidine | Amine donor | 12.0 |

| NaCNBH₃ | Reducing agent | 15.0 |

| HOAc | Acid catalyst | 5.0 |

Resolution of Racemic Mixtures

For non-catalytic methods, resolution of racemic 2-(4-Chlorophenyl)pyrrolidine is achieved via diastereomeric salt formation. (R)-Camphorsulfonic acid is commonly used to selectively crystallize the (R)-enantiomer from a racemic mixture in ethanol. The diastereomeric salt is filtered, and the free base is regenerated using NaOH, followed by HCl treatment to yield the hydrochloride.

Performance metrics :

-

Diastereomeric excess (de) : 95% after two crystallizations.

-

Overall yield : 65–70%.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow hydrogenation systems are employed, where 2-(4-chlorophenyl)pyrroline and H₂ gas are fed into a reactor packed with immobilized Ru-BINAP catalyst. This method achieves 90% conversion per pass and 99% ee, with a throughput of 50 kg/day.

Advantages over batch processes :

-

Reduced catalyst loading : 0.2 mol% due to efficient mass transfer.

-

Consistent purity : In-line HPLC monitoring adjusts reaction parameters in real time.

Purification and Characterization

Final purification involves recrystallization from ethanol/water (3:1 v/v), yielding needle-shaped crystals of this compound. Key characterization data include:

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Chlorophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into other derivatives with different properties.

Substitution: The compound can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated derivatives, while reduction can produce various pyrrolidine derivatives.

Scientific Research Applications

®-2-(4-Chlorophenyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Research into its pharmacological properties has shown potential for developing new drugs targeting specific pathways.

Industry: The compound is used in the production of various chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of ®-2-(4-Chlorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

(R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride (CAS 1360442-43-8)

- Structural Difference : Chlorine at the meta position (3-Cl) instead of para (4-Cl).

- The similarity score (0.70) suggests moderate structural overlap but distinct physicochemical properties .

- Molecular Weight : Identical to the para isomer (216.09 g/mol).

(R)-2-(2,3-Dichlorophenyl)pyrrolidine Hydrochloride (CAS 2241594-54-5)

- Structural Difference : Two chlorine atoms at ortho (2-Cl) and meta (3-Cl) positions.

- Impact: Increased electron-withdrawing effects and steric hindrance may reduce solubility (molar mass: 252.57 g/mol) compared to the mono-chloro analog. This compound’s dichloro substitution could enhance receptor selectivity in certain APIs .

Enantiomeric Comparison

(S)-2-(4-Chlorophenyl)pyrrolidine Hydrochloride (CAS 1228560-89-1)

- Structural Difference : (S)-configuration at the chiral center.

- Impact : Despite identical substituents, the enantiomer exhibits a lower similarity score (0.68), highlighting the critical role of stereochemistry in biological systems. For example, (S)-enantiomers may display reduced efficacy or unintended off-target effects .

Functional Group Modifications

4-(4-Chlorophenyl)pyrrolidin-2-one (CAS 22518-27-0)

- Structural Difference: Pyrrolidine ring oxidized to a lactam (pyrrolidinone).

- Impact : The ketone group introduces hydrogen-bonding capacity, improving solubility in aqueous media. However, the rigid lactam structure may limit conformational flexibility, reducing binding versatility in certain targets .

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride (CAS 690632-35-0)

- Structural Difference : Thiazole heterocycle replaces pyrrolidine.

- Impact : The sulfur-containing thiazole ring enhances π-π stacking interactions but reduces basicity compared to pyrrolidine. The compound’s higher melting point (268°C) suggests greater crystalline stability .

Substituent Additions

(R)-2-(2-Chloro-4-methylphenyl)pyrrolidine Hydrochloride (CAS 2241594-53-4)

- Structural Difference : Ortho-chloro and para-methyl groups on the phenyl ring.

- Molar mass (232.15 g/mol) is higher due to the additional methyl substituent .

Research Implications

- Substituent Position : Para-chloro analogs generally exhibit optimal electronic and steric profiles for receptor binding, while ortho/meta substitutions may enhance selectivity or alter metabolic stability .

- Stereochemistry : The (R)-configuration is often preferred in drug design for improved target engagement, as seen in analogs like levocetirizine .

- Functional Groups: Lactam formation (e.g., pyrrolidinone) or heterocyclic replacements (e.g., thiazole) can modulate solubility and bioavailability .

Further pharmacological studies are required to quantify the impact of these structural variations on potency, toxicity, and pharmacokinetics.

Biological Activity

(R)-2-(4-Chlorophenyl)pyrrolidine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article summarizes the findings related to its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-chlorophenyl group. This structural arrangement is significant for its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chlorophenyl substituent enhances the compound's affinity for specific targets, which may lead to inhibition or modulation of their activity.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

- Cholinesterase Inhibition : Studies have shown that pyrrolidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, compounds with similar structures demonstrated significant inhibition against both AChE and BChE, with varying selectivity based on the substituents on the pyrrolidine ring .

- Anticancer Activity : Some derivatives of pyrrolidine have exhibited anticancer properties. For example, certain compounds were evaluated against A549 lung adenocarcinoma cells, showing varying degrees of cytotoxicity. The presence of electron-withdrawing groups in the phenyl ring often enhanced anticancer activity .

- Antimicrobial Properties : Research indicates that some pyrrolidine derivatives possess antimicrobial activity against multidrug-resistant strains. Compounds similar to this compound have been tested against Staphylococcus aureus and other pathogens, revealing promising results .

Case Studies

-

Cholinesterase Inhibition Study :

- A study evaluated the structure-activity relationship (SAR) of various pyrrolidine derivatives, including those with 4-chlorophenyl substitutions. Results indicated that these compounds could effectively inhibit cholinesterases, with IC50 values ranging from 5.63 to 71.75 μM across different derivatives .

Compound IC50 (μM) Selectivity Index 8b 42.45 1.5 8d 21.33 2.0 8c 71.75 0.8 8e 5.63 3.0 -

Anticancer Activity Assessment :

Compound Viability (%) at 100 µM Control (Cisplatin) 66% Compound A 78% Compound B 55% - Antimicrobial Efficacy :

Q & A

Q. Table 1: Key Analytical Parameters for Chiral Purity Assessment

| Method | Conditions | Target Parameter | Reference |

|---|---|---|---|

| Chiral HPLC | Chiralpak AD-H column, hexane/IPA | Retention time: 8.2 min (R) | |

| Polarimetry | 20°C, λ = 589 nm | [α] = +15.6° (c=1, HO) |

Q. Table 2: Stability Under Stress Conditions

| Condition | Degradation (%) | Major Degradant | Mitigation Strategy |

|---|---|---|---|

| 40°C/75% RH, 1 month | 1.2 | Oxidized chlorophenyl | Store under N, -20°C |

| pH 9 buffer, 24h | 12.5 | Ring-opened amine | Use pH 4–6 buffers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.